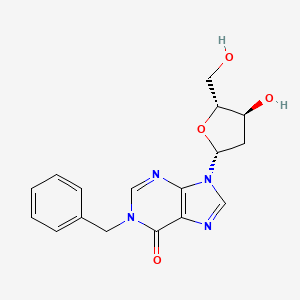

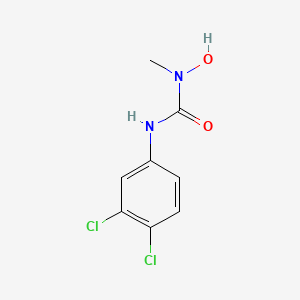

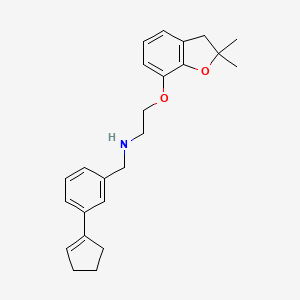

![molecular formula C6H4N2S B1254671 Thieno[3,2-d]pyrimidine CAS No. 272-68-4](/img/structure/B1254671.png)

Thieno[3,2-d]pyrimidine

Overview

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves multiple methodologies that have evolved over time to enhance efficiency and yield. One notable method includes the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction, showcasing a green approach with reduced catalyst loading and easy purification steps (Shi et al., 2018). Additionally, a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors demonstrates the diversity in synthesizing functionalized derivatives for targeted applications (Deng et al., 2009).

Molecular Structure Analysis

Thieno[3,2-d]pyrimidines are characterized by their distinct molecular structure, which significantly influences their chemical behavior and interaction with biological targets. Detailed crystal structure analysis of novel thieno[2,3-d]pyrimidines reveals the molecular arrangement and hydrogen bonding patterns within these molecules, providing insights into their potential pharmacological interactions (Adepu et al., 2012).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidines undergo various chemical reactions, including cyclization, substitution, and addition reactions, which allow for the introduction of diverse functional groups. These reactions are pivotal in modifying the chemical properties of this compound derivatives for specific applications. The synthesis and reactivity of this compound derivatives have been extensively studied, highlighting their versatility as intermediates in organic synthesis and their potential in drug development (Sun et al., 2020).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and the presence of substituents. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior under physiological conditions.

Chemical Properties Analysis

This compound derivatives exhibit a wide range of chemical properties due to their heterocyclic structure, which allows for interactions with various biological targets. Their chemical stability, reactivity, and potential to form bonds with other molecules make them valuable in medicinal chemistry and drug design. The exploration of novel this compound derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents illustrates the therapeutic potential of these compounds (Liu et al., 2014).

Scientific Research Applications

Pharmaceutical Applications

Thieno[3,2-d]pyrimidine derivatives are a significant class of heterocyclic compounds demonstrating diverse pharmacological activities. They are prominent in the pharmaceutical industry for their potential in drug discovery, particularly for anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis treatments. The synthesis and patent evaluation of these derivatives are of considerable interest, offering a valuable platform for organic chemistry and pharmaceutical research (Islam & Quadery, 2021).

Anticancer Research

In anticancer research, novel this compound derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines. Some compounds have shown significant potency, suggesting their potential as antitumor agents. Structure-activity relationship (SAR) analyses have been conducted to further refine these compounds for optimum anticancer activity (Liu et al., 2014).

Chemical Synthesis and SAR Studies

Recent studies have focused on the design and synthesis of 2,6-substituted this compound derivatives. These derivatives, despite their negligible activity against specific targets like FGFR4, exhibited antiproliferative activities against various human cancer cell lines. Preliminary SAR analysis based on experimental data has been discussed, providing insights into the antiproliferative activity of these compounds (Zhang et al., 2017).

Innovative Synthetic Methods

Innovative synthetic methods have been developed for the preparation of this compound derivatives. These methods include one-pot multistep cascade reactions and other efficient approaches, facilitating the production of various derivatives in high yields. This advancement in synthetic techniques contributes significantly to the exploration and utilization of this compound in scientific research (Pokhodylo et al., 2015).

Electrophilic Warheads in Cancer Research

The use of electrophilic warheads in this compound derivatives has been explored for anti-proliferative activities. This research avenue opens up new possibilities in cancer treatment, focusing on the development of novel compounds with specific targeting capabilities (Alqasoumi et al., 2009).

Fluorescence and Computational Analysis

This compound derivatives have also been studied for their solid-state fluorescence properties. The synthesis of novel compounds exhibiting fluorescence opens up potential applications in bioimaging and analytical chemistry (Yokota et al., 2012).

Mechanism of Action

Future Directions

Thieno[3,2-d]pyrimidines have shown promise in various areas of research. For instance, they have been identified as potential inhibitors of Bromodomain-Containing Protein 4 and Histone Deacetylase, suggesting potential applications in cancer treatment . Additionally, new synthetic approaches to Thieno[3,2-d]pyrimidines are being explored, which could lead to the development of new derivatives with enhanced properties .

Biochemical Analysis

Biochemical Properties

Thieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound can modulate cAMP levels, thereby influencing various cellular processes. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its significance in biochemical reactions .

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound has been shown to regulate the expression of genes involved in inflammatory responses, thereby modulating cellular responses to inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound binds to the active site of PDE4, inhibiting its enzymatic activity and preventing the breakdown of cAMP. This results in increased intracellular cAMP levels, which can activate protein kinase A (PKA) and subsequently influence downstream signaling pathways. Additionally, this compound can interact with other proteins and enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These findings suggest that this compound can have lasting effects on cells, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes. At therapeutic doses, this compound has been found to modulate enzyme activity, gene expression, and cellular metabolism without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall efficacy and safety. Additionally, this compound can impact metabolic flux and metabolite levels, further contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and cellular metabolism .

properties

IUPAC Name |

thieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-9-6-3-7-4-8-5(1)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNBDIMXFJYDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CN=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504083 | |

| Record name | Thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

272-68-4 | |

| Record name | Thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some common starting materials for synthesizing Thieno[3,2-d]pyrimidines?

A1: Thieno[3,2-d]pyrimidines can be synthesized using various approaches, often starting from substituted thiophenes or pyrimidines. Common starting materials include:

- 3-Aminothiophene-2-carboxylic acid derivatives: These can be reacted with isocyanates to form 3-N-aryl-1H-thieno[3,2-d]pyrimidine-2,4-diones. []

- Mercaptoacetic acid: This can be utilized in a multi-step synthesis involving esterification, ring closure reactions, and substitution to obtain 4-chlorothieno[3,2-d]pyrimidine. []

- 2,4-Dichlorothis compound: This versatile intermediate can be used in one-pot synthesis to create 2,4-diamino-substituted Thieno[3,2-d]pyrimidines by reacting it with various amines. []

- α-Acetylenic nitriles: These react with mercaptoacetonitrile to yield 3-aminothiophene-2-carbonitriles, which can be further converted into 2,4,6-trisubstituted thieno[3,2-d]pyrimidines. []

- Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothis compound-7-carboxylate: This compound serves as a valuable precursor for constructing novel tricyclic compounds containing the thienodipyrimidine moiety. []

Q2: How can I introduce different substituents at specific positions of the this compound core?

A2: Several methods enable the introduction of various substituents:

- Nucleophilic Aromatic Substitution: This approach allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, at the electron-deficient positions of the this compound ring. [, ]

- Palladium-Catalyzed Coupling Reactions: These versatile reactions, such as Suzuki, Stille, and Sonogashira couplings, enable the introduction of aryl, alkenyl, and alkynyl substituents at specific positions. []

- Alkylation Reactions: Using alkyl halides or other alkylating agents, alkyl groups can be introduced at nitrogen atoms within the this compound core. [, ]

Q3: Can you provide spectroscopic data to confirm the structure of Thieno[3,2-d]pyrimidines?

A3: Yes, several spectroscopic techniques are routinely employed:

- 1H NMR: Characteristic signals of thiophene protons (H-6 and H-7) are observed, along with signals corresponding to other substituents. []

- 13C NMR: This technique provides valuable information about the carbon framework of the molecule. [, ]

- IR Spectroscopy: Specific functional groups, such as carbonyl and amine groups, exhibit characteristic absorption bands. [, , ]

- Mass Spectrometry: This technique provides the molecular weight and fragmentation patterns, aiding in structural elucidation. [, ]

Q4: What are the primary biological targets of Thieno[3,2-d]pyrimidines?

A4: Thieno[3,2-d]pyrimidines have demonstrated activity against a variety of biological targets, including:

- Protein Kinases: Several derivatives exhibit inhibitory activity against kinases such as Bruton's Tyrosine Kinase (BTK), Ataxia Telangiectasia and Rad3-related (ATR) kinase, Phosphoinositide 3-kinase (PI3K), and PIM kinases. [, , , ]

- Phosphodiesterases (PDEs): Specifically, some derivatives act as selective inhibitors of PDE4, a target for inflammatory diseases. []

- Protozoan Parasites: Certain Thieno[3,2-d]pyrimidines display antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]

Q5: How do structural modifications influence the biological activity of Thieno[3,2-d]pyrimidines?

A5: Structure-activity relationship (SAR) studies have revealed crucial insights:

- Substituents at position 4: Modifications at this position significantly affect activity against various targets. For instance, introducing alkynyl groups at position 4 led to potent anti-trypanosome activity. []

- Substituents at position 2 and 6: These positions also play a role in modulating activity. Introducing various substituents at these positions led to the identification of compounds with antiproliferative activity against different cancer cell lines. []

- Introduction of a piperazine unit: Incorporating a piperazine unit into the this compound core enhanced anti-cancer activity, likely due to its interaction with protein tyrosine kinases. []

Q6: Are there any this compound derivatives currently in clinical trials?

A6: Yes, IBL-302 (AUM302), a macrocyclic this compound derivative, is currently in late preclinical development and has demonstrated promising activity as a triple PI3K/mTOR/PIM inhibitor against neuroblastoma and breast cancer. []

Q7: What are some strategies for improving the solubility and bioavailability of Thieno[3,2-d]pyrimidines?

A7: Various strategies can be employed:

Q8: What is known about the toxicity of Thieno[3,2-d]pyrimidines?

A8: While toxicity profiles vary depending on the specific structure, research has highlighted some findings:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

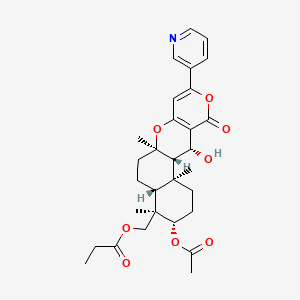

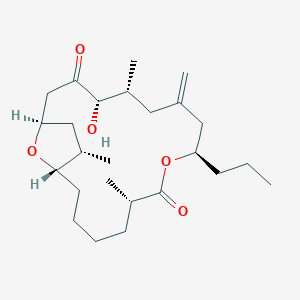

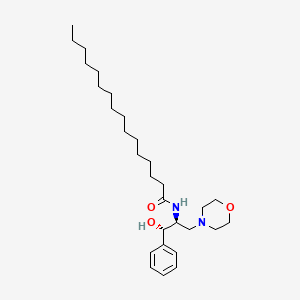

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-19-{[2-(Pyrrolidin-1-Yl)ethyl]amino}-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B1254590.png)

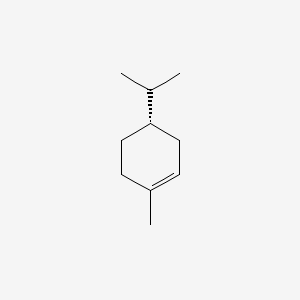

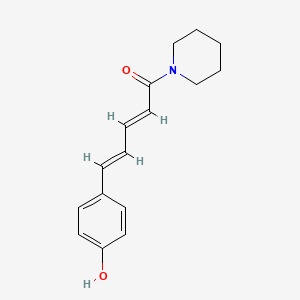

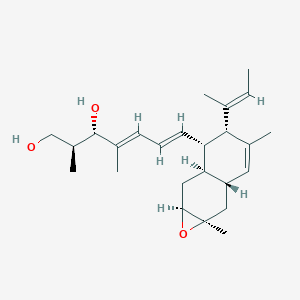

![3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one](/img/structure/B1254600.png)

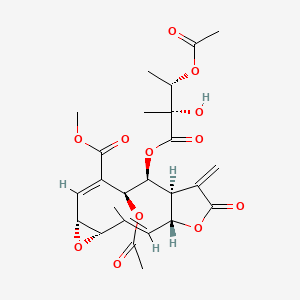

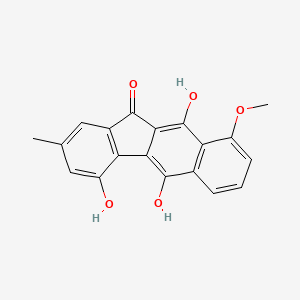

![1-Benzyl-3-propyl-1h,3h-pyrido[2,1-f]purine-2,4-dione](/img/structure/B1254608.png)